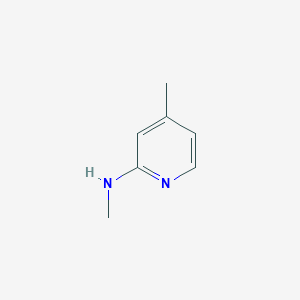

N,4-dimethylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,4-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-4-9-7(5-6)8-2/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWNIYRWGATTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms for N,4 Dimethylpyridin 2 Amine and Its Derivatives

Established Synthetic Routes for N,4-Dimethylpyridin-2-amine

Amination of 2-Halopyridines with Dimethylamine (B145610)

A primary and straightforward method for synthesizing this compound involves the reaction of a 2-halopyridine with dimethylamine. scielo.br This reaction is a type of nucleophilic aromatic substitution, where the dimethylamine acts as a nucleophile, displacing the halide at the 2-position of the pyridine (B92270) ring. The reactivity of the halogen at this position is enhanced by the electron-withdrawing nature of the ring nitrogen. scielo.br The presence of an electron-withdrawing group on the pyridine ring can further facilitate this nucleophilic attack. scielo.br

The reaction is typically carried out in the presence of a base. For instance, the reaction of 2-chloropyridine (B119429) with N,N-dimethylformamide (DMF) as the source of the dimethylamino group has been reported in the presence of bases like diethanolamine (B148213) or potassium carbonate. scielo.brscielo.br Transition metal catalysts, such as palladium, can also be employed to facilitate this C-N bond formation. scielo.br

Large-Scale Industrial Production Methods and Optimization

For industrial-scale production of this compound and its derivatives, optimization of synthetic routes is crucial to maximize yield, minimize byproducts, and ensure economic viability. google.com One patented process for a derivative, 5-bromo-3,4-dimethylpyridin-2-amine, highlights the importance of catalyst selection in large-scale manufacturing. The process, which involves the methylation of a bromo-substituted pyridine derivative, found that using a nickel catalyst resulted in a higher yield (91.7%) and fewer side products compared to a palladium catalyst (28.2% yield). google.com This demonstrates a key aspect of process optimization for industrial applications.

Another approach suitable for large-scale synthesis involves avoiding traditional distillation techniques for purification by utilizing a quaternized pyridine intermediate. google.com This method allows for the isolation of the final product in high purity through simple extraction, which is a significant advantage in industrial settings. google.com The synthesis of 2-amino-4,6-dimethylpyridine (B145770) from the inexpensive and industrially available 3-aminocrotonitrile has been developed with a total yield of over 70% and a purity of over 99%, making it suitable for industrial production. google.com

Chemical Reactions and Transformation Pathways

Oxidation Reactions and Formation of N-oxides

The nitrogen atom in the pyridine ring and the exocyclic dimethylamino group of this compound can undergo oxidation to form N-oxides. ambeed.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxycarboxylic acids, or dimethyldioxirane (B1199080) (DMD). ambeed.comlibretexts.orgresearchgate.net The formation of an amine oxide involves the donation of an oxygen atom from the oxidizing agent to the nitrogen. libretexts.org

The oxidation of pyridine derivatives to their corresponding N-oxides is a well-established reaction. researchgate.net For instance, various pyridine derivatives can be oxidized with H₂O₂ in the presence of a catalyst like methyltrioxorhenium (MTO). arkat-usa.orgnih.gov Catalyst-free methods using reagents like 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane have also been developed for the efficient oxidation of pyridines and tertiary amines to their N-oxides under mild, solvent-free conditions. researchgate.net The reactivity of substituted pyridines towards oxidation can be influenced by steric effects. researchgate.net

Table 1: Oxidation of 2-Substituted Pyridines

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2-Substituted Pyridines | Dimethyldioxirane (DMD) | 2-Substituted Pyridine N-oxides | researchgate.net |

| Pyridine Derivatives | H₂O₂ / Methyltrioxorhenium (MTO) | Pyridine N-oxides | arkat-usa.orgnih.gov |

| Pyridine Derivatives | 1,1,2,2-Tetrahydroperoxy-1,2-diphenylethane | Pyridine N-oxides | researchgate.net |

Reduction Reactions to Secondary Amines

The reduction of tertiary amines like this compound can lead to the formation of secondary amines. ambeed.com This transformation typically involves the removal of one of the methyl groups from the dimethylamino substituent. Common reducing agents for such reactions include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). ambeed.com

A widely used method for the synthesis of secondary amines is reductive amination. This process involves the reaction of a primary amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced to the corresponding secondary amine. masterorganicchemistry.com Reducing agents like sodium cyanoborohydride (NaBH₃CN) are often employed for the selective reduction of the imine in the presence of the carbonyl group. masterorganicchemistry.com Ruthenium-based catalysts have also been shown to be effective for the selective conversion of primary amines to secondary amines. organic-chemistry.org

Nucleophilic Substitution Reactions

The pyridine ring in this compound is susceptible to nucleophilic substitution reactions, particularly when a suitable leaving group is present on the ring. The dimethylamino group itself can be displaced by other nucleophiles under certain conditions. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by quaternization of the ring nitrogen, which makes the ring more electron-deficient. google.com

Various nucleophiles can be used in these substitution reactions, including primary and secondary amines, ammonia (B1221849), and hydrazine. google.com For example, the bromine in tetra(bromomethyl)-1,4-dihydropyridine derivatives can be displaced by various substituted pyridines, including N,N-dimethylaminopyridine, to form new amphiphilic compounds. mdpi.com The choice of solvent can be critical for these reactions, with DMF often being used for poorly soluble reactants. mdpi.com

Table 2: Nucleophilic Substitution Reactivity

| Substrate | Nucleophile | Product | Key Condition | Reference |

|---|---|---|---|---|

| 2-Halopyridine | Dimethylamine | This compound | Base or Catalyst | scielo.brscielo.br |

| Quaternized Pyridine | Various Nucleophiles | Substituted Pyridine | Quaternization | google.com |

| Tetra(bromomethyl)-1,4-DHP | N,N-Dimethylaminopyridine | Cationic Amphiphilic bis-1,4-DHP | DMF Solvent | mdpi.com |

Replacement of Dimethylamino Group by Other Nucleophiles

The dimethylamino group, particularly when the pyridine nitrogen is quaternized, can be susceptible to nucleophilic displacement. This reactivity allows for the introduction of a variety of functional groups at the 2-position of the pyridine ring.

A general strategy for the functionalization of pyridines involves activating the ring towards nucleophilic attack. One common method is the quaternization of the pyridine nitrogen. For instance, a process for preparing 4-substituted pyridines involves quaternizing the starting pyridine, which makes the 4-position susceptible to nucleophilic displacement. After the substitution reaction, a dequaternization step liberates the desired product. google.com This principle can be extended to the 2-position under appropriate conditions.

Furthermore, the conversion of a trimethylammonium group on a pyridine ring to a dimethylamino group has been demonstrated through selective monodemethylation using potassium thioacetate. acs.org This transformation highlights the potential for the dimethylamino group itself to be a product of a nucleophilic substitution on a more activated precursor.

Alkylation and Acylation Reactions

The amino group of this compound is a key site for further functionalization through alkylation and acylation reactions. These reactions are fundamental in building more complex molecular architectures.

Alkylation: The nitrogen atom of the amino group can be alkylated using various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base. ambeed.com N-alkylation of 2-aminopyridines is a common synthetic route, though it can sometimes lead to over-alkylation. nih.gov To circumvent this, multi-step procedures are often employed. nih.gov A metal-free approach for the N-alkylation of 2-aminopyridines with 1,2-diketones has been developed using BF3·OEt2 as a catalyst, proceeding through an iminium-keto intermediate. researchgate.netacs.org

Acylation: Acylation of the amino group is readily achieved using acyl chlorides or anhydrides. ambeed.com Due to resonance deactivation of the nitrogen's nucleophilicity in the resulting amide, this reaction typically proceeds cleanly without further reaction. msu.edu 4-(Dimethylamino)pyridine (DMAP), a related compound, is a highly effective catalyst for acylation reactions, significantly increasing reaction rates compared to traditional catalysts. chemicalbook.com This high catalytic activity is beneficial for acylating sterically hindered substrates. chemicalbook.com

Derivatization and Functionalization Strategies

Beyond direct modifications of the amino group, a variety of strategies exist to derivatize and functionalize the pyridine ring of this compound and related compounds. These methods expand the synthetic utility of this scaffold.

Formation of Schiff Base Derivatives of Dimethylpyridine

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, represent a versatile class of derivatives. A series of novel Schiff bases derived from a dimethylpyridine-1,2,4-triazole hybrid have been synthesized and evaluated for their biological activity. nih.govresearchgate.net The synthesis of Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide was achieved by reacting the compound with various aromatic aldehydes in methanol (B129727) with a catalytic amount of acetic acid. mdpi.com Another synthetic route involves the creation of N′-arylidene-4-((3-cyano-4,6-dimethylpyridine-2-yl)amino)-benzohydrazide Schiff bases. researchgate.net

N-alkylation of 2-Aminopyridines

N-alkylation is a fundamental transformation for 2-aminopyridines, providing access to a wide array of substituted derivatives. Common methods include the reaction with alkyl halides, which can sometimes be complicated by over-alkylation. nih.gov To address this, alternative strategies have been developed. For instance, a mild, catalyst-free synthesis of 2-aminopyridines has been reported involving the reaction of a cyclic dihydrothiazolopyridinium salt with amines. nih.gov Additionally, a simple and effective method for the N-alkylation of 2-aminopyridines utilizes 1,2-diketones in the presence of BF3·OEt2. acs.org Microwave-assisted multicomponent reactions have also been employed for the efficient synthesis of N-alkylated 2-pyridone derivatives. researchgate.net

Functionalization of Pyridine Rings via Direct Metalation

Direct metalation is a powerful tool for the regioselective functionalization of pyridine rings. This strategy involves the deprotonation of a C-H bond by a strong base, followed by quenching with an electrophile. The regioselectivity of the metalation is heavily influenced by the substituents on the pyridine ring and the choice of the base. znaturforsch.com The direct lithiation of pyridine itself can lead to a mixture of regioisomers, but the use of directing groups can afford high selectivity. znaturforsch.com For instance, various substituted pyridines can be selectively metalated using lithium amides or alkyllithium reagents at low temperatures. znaturforsch.com

Regiodivergent Metalation using TMP-Titanate and TMP-Fe-Titanate Bases

Recent advancements in metalation chemistry have introduced novel TMP (2,2,6,6-tetramethylpiperidyl)-based reagents that offer remarkable regiocontrol. Two such reagents, Ti-1·2(TMPMgCl·LiCl) [A] and Ti-1·FeCl2 ·2(TMPMgCl·LiCl) [B], have been shown to metalate a variety of pyridines with high functional group tolerance and regioselectivity at room temperature. researchgate.net Notably, these reagents exhibit unprecedented regiodivergence. Reagent [A] selectively metalates 2- or 3-functionalized pyridines at the C6 position, while reagent [B] promotes metalation ortho to the functional group. researchgate.netresearchgate.net This regiodivergent capability provides a powerful tool for the synthesis of diverse pyridine derivatives. Preliminary DFT calculations suggest that the mechanism with reagent [A] involves magnesiation, whereas with reagent [B], it involves ferration promoted by Fe/Ti synergism. researchgate.netresearchgate.net

| Reagent | Metalation Position | Proposed Mechanism |

| Ti-1·2(TMPMgCl·LiCl) [A] | C6 position for 2- or 3-functionalized pyridines | Magnesiation |

| Ti-1·FeCl2 ·2(TMPMgCl·LiCl) [B] | Ortho to the functional group | Ferration (Fe/Ti synergism) |

These advanced metalation techniques, along with the other synthetic methodologies, provide a comprehensive toolbox for the synthesis and derivatization of this compound and its analogs, enabling the development of new compounds with tailored properties.

Catalytic Applications in Organic Synthesis

This compound, often referred to as DMAP in a broader context of 4-substituted pyridine catalysts, is a highly effective nucleophilic catalyst in a diverse array of organic transformations. wikipedia.orgalfa-chemistry.comcommonorganicchemistry.com Its catalytic activity stems from the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen. wikipedia.org This enhanced nucleophilicity allows it to accelerate reactions such as esterifications, the Baylis-Hillman reaction, the Staudinger synthesis of β-lactams, and the Fischer indole (B1671886) synthesis. wikipedia.orgalfa-chemistry.com

Nucleophilic Catalysis in Esterification Reactions

This compound and its analogs are well-regarded for their ability to catalyze esterification reactions, particularly the acylation of alcohols with acid anhydrides. commonorganicchemistry.comutrgv.edu The presence of a catalytic amount of this amine can increase the rate of esterification of hindered alcohols by a factor of up to 10,000. commonorganicchemistry.com

In the subsequent step, the alcohol molecule attacks the highly electrophilic acetyl group of the acetylpyridinium ion. chemeurope.comvaia.com The acetate (B1210297) ion acts as a base, abstracting a proton from the alcohol as it forms a new bond with the acetyl group. wikipedia.orgvaia.com This concerted process leads to the formation of the ester and the regeneration of the catalyst. wikipedia.orgchemeurope.com The newly formed acetic acid will then protonate the catalyst. wikipedia.org An auxiliary base, such as triethylamine (B128534) or pyridine, is often used to deprotonate the protonated catalyst in the final step, thus completing the catalytic cycle. wikipedia.org It is noteworthy that this nucleophilic pathway is generally observed, though the mechanism can shift towards a base-catalyzed pathway depending on the acidity of the alcohol, as is the case with phenols. wikipedia.org

The catalytic prowess of this compound and its derivatives is widely exploited in the synthesis of esters from a broad range of alcohols and acid anhydrides. utrgv.edu This methodology is particularly valuable for the esterification of sterically hindered secondary and tertiary alcohols, which are often unreactive under other conditions. commonorganicchemistry.comresearchgate.net The reaction generally proceeds under mild, often room temperature, conditions and provides high yields of the corresponding esters. researchgate.net The scope of this reaction is extensive, accommodating various functional groups on both the alcohol and the anhydride. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| Alcohol | Acetic Anhydride | This compound | Ester | High |

| Tertiary Alcohol | Acid Anhydride | This compound | Ester | >90% researchgate.net |

| Cyclohexanol | Acetic Anhydride | This compound | Cyclohexyl acetate | High utrgv.edu |

Catalysis in Baylis-Hillman Reactions

This compound and other tertiary amines serve as effective nucleophilic catalysts in the Baylis-Hillman reaction. alfa-chemistry.comchemeurope.com This reaction facilitates a carbon-carbon bond formation between an activated alkene and an electrophile, typically an aldehyde. wikipedia.org The catalyst initiates the reaction by adding to the activated alkene, which generates a stabilized zwitterionic intermediate. organic-chemistry.org This intermediate then acts as a nucleophile, attacking the aldehyde. Subsequent elimination of the catalyst yields the final allylic alcohol product. organic-chemistry.org While other amines like DABCO (1,4-diazabicyclo[2.2.2]octane) are commonly used, DMAP-type catalysts are also effective. wikipedia.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Activated Alkene | Aldehyde | This compound | β-Hydroxy carbonyl compound |

Catalysis in Staudinger Synthesis of β-Lactams

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a fundamental method for the preparation of β-lactams, the core structural motif of penicillin and related antibiotics. organic-chemistry.orgwikipedia.org this compound and similar nucleophilic catalysts can be employed in a catalytic version of this reaction. wikipedia.orgalfa-chemistry.comsmolecule.com In this variation, the catalyst reacts with an acid chloride to generate a ketene in situ. The catalyst can also activate the ketene, rendering it more susceptible to nucleophilic attack by the imine. The reaction proceeds through a zwitterionic intermediate which then undergoes ring closure to form the β-lactam ring. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Ketene | Imine | This compound | β-Lactam wikipedia.orgalfa-chemistry.comsmolecule.com |

Role in Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus. tezu.ernet.in The reaction involves the cyclization of an arylhydrazone of an aldehyde or ketone under acidic conditions. tezu.ernet.in While traditionally catalyzed by Brønsted or Lewis acids, recent research has demonstrated that ionic liquids based on N,N-dimethylpyridin-4-amine (a close analog of this compound) can serve as efficient and recyclable catalysts for this transformation. tezu.ernet.inrsc.org These ionic liquid catalysts offer advantages such as high thermal stability and ease of separation from the reaction mixture, leading to good yields of the desired indole products. tezu.ernet.inscispace.comresearchgate.net The catalytic role of the DMAP-based ionic liquid involves facilitating the key cyclization and ammonia elimination steps of the Fischer indole mechanism. tezu.ernet.in

| Reactant | Catalyst | Product | Yield (%) |

| Phenylhydrazine and Cyclohexanone | DMAP-based Ionic Liquid | Tetrahydro-1H-carbazole | up to 89% scispace.com |

| Substituted Phenylhydrazines and Ketones | DMAP-based Ionic Liquid | Substituted Indoles | Good scispace.com |

Biocatalysis and Environmentally Friendly Synthesis Pathways

Modern synthetic chemistry increasingly emphasizes the use of sustainable and environmentally benign methodologies. Biocatalysis, which employs enzymes or whole microbial cells to perform chemical transformations, and other green chemistry approaches are at the forefront of this movement.

Biocatalysis: The biotransformation of pyridine derivatives using whole-cell biocatalysts presents a green alternative for producing functionalized compounds. Whole cells of Burkholderia sp. MAK1 have been shown to be effective in the regioselective oxyfunctionalization of various pyridine derivatives. researchgate.net Specifically, this biocatalyst can hydroxylate 4-substituted pyridin-2-amines. In the case of 4-methyl-pyridin-2-amine, the biotransformation results in the formation of a single hydroxylated product. researchgate.net This process is a promising method for preparing pyridin-5-ols under mild, environmentally friendly conditions. researchgate.net The table below summarizes the conversion of various 4-substituted pyridin-2-amines by Burkholderia sp. MAK1.

| Substrate | Product | Conversion (%) |

| 4-methyl-pyridin-2-amine | 6-amino-4-methyl-pyridin-3-ol | 15 |

| 4-chloro-pyridin-2-amine | 6-amino-4-chloro-pyridin-3-ol | 97 |

| 4-bromo-pyridin-2-amine | 6-amino-4-bromo-pyridin-3-ol | 93 |

| 4-fluoro-pyridin-2-amine | 6-amino-4-fluoro-pyridin-3-ol | 64 |

| Data sourced from research on the oxyfunctionalization of pyridine derivatives. researchgate.net |

Environmentally Friendly Synthesis: Beyond biocatalysis, other methods are being developed that align with the principles of green chemistry. One such method is the selective synthesis of mono-N-methyl aromatic amines from nitroso compounds and methylboronic acid. nih.govacs.orgacs.org This reaction, promoted by triethylphosphite, proceeds under transition metal-free conditions and does not require bases or external reductants. acs.orgacs.org this compound has been successfully synthesized using this method from 4-methyl-2-nitrosopyridine and methylboronic acid, achieving a 69% yield. nih.govacs.orgacs.org This approach avoids overmethylation, a common side reaction in traditional N-methylation methods, and is considered environmentally benign. acs.orgacs.org

Mechanistic Studies of Chemical Transformations

Understanding the mechanisms of chemical reactions is fundamental to optimizing conditions and designing new synthetic routes. This section delves into the mechanistic aspects of processes involving this compound and its derivatives.

Detailed Reaction Mechanisms of Catalytic Processes

The catalytic activity of 2-aminopyridine (B139424) derivatives is often linked to the nucleophilic nature of the ring nitrogen or the exocyclic amino group. In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, 2-aminopyridines are known to be challenging substrates. They have a tendency to bind irreversibly to the palladium center, which can poison the catalyst and halt the catalytic cycle. core.ac.uk

However, the use of specific catalysts, such as Pd-PEPPSI-IPentCl, has been shown to overcome this challenge. The steric bulk of the N-heterocyclic carbene (NHC) ligand on this catalyst facilitates the desired cross-coupling reaction while mitigating the poisoning effect of the 2-aminopyridine functionality. core.ac.uk The general mechanism for these cross-coupling reactions involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide. Electron-poor aryl halides undergo this step more readily. core.ac.uk

Amine Coordination and Deprotonation: The amine (in this case, a 2-aminopyridine derivative) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The final step involves the formation of the new carbon-nitrogen bond and regeneration of the palladium(0) catalyst. The steric properties of the ligands are crucial in promoting this step. core.ac.uk

In a different type of transformation, a transition metal-free reaction for N-methylation offers a contrasting mechanism. The reaction of a nitroso compound with methylboronic acid, promoted by a phosphite, is proposed to proceed through a series of intermediates without the involvement of a metal catalyst, representing a greener synthetic pathway. acs.orgacs.org

Investigating Nucleophilicity and Reactivity through Electronic Properties

The reactivity of this compound is intrinsically linked to its electronic properties, particularly the nucleophilicity of its nitrogen atoms. The presence of both a pyridine ring nitrogen and an exocyclic amino group creates a molecule with multiple potential sites for reaction. The nucleophilicity of amines is generally correlated with their basicity; however, this can be modulated by steric and electronic factors. solubilityofthings.com

Computational studies using Density Functional Theory (DFT) on related pyridine derivatives provide insight into how electronic structure affects reactivity. Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) can predict a molecule's reactivity. A higher EHOMO value indicates a greater tendency to donate electrons, suggesting higher nucleophilicity and reactivity in electrophilic attacks. scispace.com For example, in a study of pyridine derivatives as corrosion inhibitors, methyl 2-aminopyridine-4-carboxylate was found to have the highest EHOMO value among the tested compounds, indicating it is the most likely to donate electrons to a metal surface. scispace.com

The interplay between the two nitrogen atoms in 2-aminopyridines makes their reactivity complex. The exocyclic amino group can increase the electron density of the ring nitrogen through resonance, making it more nucleophilic. However, the exocyclic nitrogen itself is also a nucleophilic center. The preferred site of reaction often depends on the specific reactants and conditions, including steric hindrance around each nitrogen atom. core.ac.uk

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Analysis of N,4-Dimethylpyridin-2-amine and its Derivatives

Spectroscopic analysis provides a fingerprint of the molecular structure, allowing for unambiguous identification and characterization. Techniques such as FT-IR, NMR, and mass spectrometry are fundamental in confirming the synthesis and purity of these compounds, while UV-Vis, fluorescence, and Raman spectroscopy offer deeper insights into their electronic and vibrational properties.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, FT-IR spectra reveal characteristic vibrations of the pyridine (B92270) ring, amino group, and methyl substituents.

For the related compound 2-amino-4,6-dimethylpyridine (B145770), FT-IR analysis shows distinct bands corresponding to the amino group's asymmetric and symmetric stretching vibrations. scirp.org The free compound exhibits absorption bands for aromatic and aliphatic C-H stretching. scirp.org Upon complexation, these bands may shift or disappear, indicating changes in the electronic structure. scirp.org The spectra for derivatives like 2-amino-4,6-dimethylpyrimidine (B23340) have been recorded in the 4000-400 cm⁻¹ region to identify fundamental vibrational modes. ijera.com The NIST Chemistry WebBook also provides condensed-phase IR spectrum data for 2-amino-4,6-dimethylpyridine. nist.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for Aminopyridine Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Reference |

|---|---|---|

| N-H Asymmetric Stretch | ~3354 | 2-amino-4,6-dimethylpyridine scirp.org |

| N-H Symmetric Stretch | ~3158 | 2-amino-4,6-dimethylpyridine scirp.org |

| Aromatic C-H Stretch | ~2979 | 2-amino-4,6-dimethylpyridine scirp.org |

| Aliphatic C-H Stretch | ~2918 | 2-amino-4,6-dimethylpyridine scirp.org |

This table presents data for derivatives closely related to this compound.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two methyl groups (one on the nitrogen and one on the ring). For the related compound 2-amino-4,6-dimethylpyridine, signals for the aromatic protons appear around δ 6.13-6.35 ppm, while the methyl groups resonate at approximately δ 2.17-2.33 ppm. chemicalbook.com ¹H NMR studies of complexes involving these molecules show downfield shifts of the aromatic protons upon complexation, indicating a change in the electronic environment. scirp.org

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For aminopyridine derivatives, the signals for the aromatic carbons appear in the downfield region, while the methyl carbons are found in the upfield region. scirp.org This technique is crucial for confirming the carbon framework and identifying quaternary carbons.

Table 2: Representative ¹H NMR Chemical Shifts for Aminopyridine Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Compound Reference |

|---|---|---|

| Aromatic CH | 6.13 - 6.59 | 2-amino-4,6-dimethylpyridine scirp.orgchemicalbook.com |

| Amino (NH₂) | ~4.4 - 4.68 | 4-methyl-2-pyridylamine, 2-amino-4,6-dimethylpyridine chemicalbook.comchemicalbook.com |

| Ring-CH₃ | 2.168 - 2.195 | 4-methyl-2-pyridylamine, 2-amino-4,6-dimethylpyridine chemicalbook.comchemicalbook.com |

This table presents data for derivatives closely related to this compound.

Table 3: Representative ¹³C NMR Chemical Shifts for Aminopyridine Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Compound Reference |

|---|---|---|

| Aromatic C (Pyridine Ring) | 122.06 - 149.10 | N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido derivatives wu.ac.th |

This table presents data for derivatives closely related to this compound.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight with high accuracy.

For this compound hydrochloride, the predicted m/z for the protonated molecule [M+H]⁺ is 123.09168. vulcanchem.com The mass spectrum of the related 4-methylpyridin-2-amine shows a molecular ion peak at m/z 108. chemicalbook.com In more complex derivatives, fragmentation patterns can help elucidate the structure by showing the cleavage of the molecule into smaller, identifiable pieces. wu.ac.th LC-MS and UPLC-MS couple liquid chromatography with mass spectrometry, allowing for the separation and identification of components in a mixture. bldpharm.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|

Data sourced from predictions for this compound hydrochloride. vulcanchem.com

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectra of aminopyridine derivatives typically show absorption bands corresponding to π → π* and n → π* transitions. wu.ac.th

For 2-amino-4,6-dimethylpyridine, experimental and theoretical studies have been conducted to analyze its UV absorption spectrum in various solvents. asianpubs.org The formation of a charge-transfer complex between 2-amino-4,6-dimethylpyridine and an acceptor molecule results in a new, distinct absorption band in the visible region, confirming the interaction. scirp.org The λmax values for these complexes are solvent-dependent, with measured maxima at 535.5 nm in chloroform (B151607) and 529.5 nm in methanol (B129727). scirp.org The electronic properties, including excitation energies and oscillator strengths, can be calculated using time-dependent density functional theory (TD-DFT). asianpubs.org

Table 5: UV-Vis Absorption Maxima for Aminopyridine Derivatives

| Compound/Complex | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| 2-amino-4,6-dimethylpyridine-Chloranilic Acid | Chloroform | 535.5 | Charge Transfer scirp.org |

| 2-amino-4,6-dimethylpyridine-Chloranilic Acid | Methanol | 529.5 | Charge Transfer scirp.org |

| N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido derivatives | Not specified | 222 - 226 | π → π* wu.ac.th |

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique is highly sensitive and can provide information about the electronic structure and environment of a molecule.

Derivatives of aminopyridines are known to exhibit fluorescence. For instance, a newly synthesized derivative, 2-amino-3-cyano-4,6-dimethylpyridine, shows fluorescence emission at 365 nm after excitation at 247 nm. nih.gov The fluorescence of this compound can be quenched by other molecules, a phenomenon that can be used for analytical applications. nih.gov Other studies on 2-diethylaminocinchomeronic dinitrile derivatives have shown that these compounds are fluorescent in both solution and solid states, with emission in the blue-green region of the spectrum. rsc.org The intensity and wavelength of fluorescence can be influenced by substituents on the pyridine ring and the polarity of the solvent. rsc.org Ligands containing pyridine-2,6-dicarboxylic acid units have been shown to be excellent sensitizers for lanthanide fluorescence, making them candidates for applications in light-emitting devices. researchgate.net

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It detects inelastic scattering of monochromatic light and is particularly useful for observing non-polar, symmetric molecular vibrations.

The FT-Raman spectrum of 2-amino-4,6-dimethylpyrimidine has been recorded in the Stokes region (4000-100 cm⁻¹) using a Nd:YAG laser. ijera.com Raman spectra of pyridopyrimidine derivatives show characteristic peaks for C-C aromatic ring stretching (around 1002 cm⁻¹) and C=C stretching in the benzenoid ring (around 1499 cm⁻¹). mdpi.com Like FT-IR, Raman spectroscopy provides a molecular fingerprint that can be used for the characterization and quality control of these compounds. mdpi.com The PubChem database notes the availability of FT-Raman spectra for the related N,N-dimethylpyridin-2-amine. nih.gov

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely used techniques in this context.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. bldpharm.comambeed.comsielc.com This method allows for the efficient separation of the target compound from impurities and starting materials.

Research Findings:

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of pyridine derivatives. sielc.comsielc.com In a typical RP-HPLC setup for analyzing compounds similar to this compound, a C18 column is often employed. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer, often containing an acid like phosphoric acid or formic acid to ensure good peak shape and resolution. sielc.comsielc.comsielc.com For instance, a method for a related compound, 2-Amino-4,6-dimethylpyridine, utilizes a mobile phase of acetonitrile and water with phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.comsielc.comsielc.com

A specific isocratic reversed-phase HPLC method was developed for the analysis of 4-Dimethylaminopyridine (DMAP), a structurally related catalyst. mtc-usa.com This method employed a Cogent Diamond Hydride™ column and a mobile phase of 90:10 DI Water (with 0.05% TFA) to Acetonitrile, achieving rapid and reliable analysis with UV detection at 280 nm. mtc-usa.com Such methodologies can be adapted for this compound, providing a robust platform for purity determination and quality control.

The following interactive table summarizes typical HPLC conditions that can be adapted for the analysis of this compound based on methods for similar compounds.

| Parameter | Condition |

| Column | C18 or other suitable reverse-phase column sielc.com |

| Mobile Phase | Acetonitrile and Water with an acidifier (e.g., TFA, formic acid) sielc.commtc-usa.com |

| Detection | UV-Vis (e.g., 280 nm) mtc-usa.com |

| Flow Rate | Typically 1.0 - 2.0 mL/min mtc-usa.com |

| Application | Purity assessment, impurity profiling |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and higher resolution. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). The principles of separation in UPLC are similar to HPLC, but the enhanced efficiency allows for more rapid method development and higher throughput screening. sielc.comsielc.com

Research Findings:

UPLC methods are particularly valuable in process chemistry and for monitoring reaction progress where speed is critical. For instance, in the synthesis of a complex molecule, UPLC-MS was used to analyze aliquots from the reaction mixture to monitor the formation of the desired product and consumption of starting materials. google.com The high resolution of UPLC is also beneficial for separating closely related impurities that might co-elute in a standard HPLC analysis. nih.gov A UPLC-MS/MS method was developed for the simultaneous determination of multiple antipsychotic drugs, demonstrating the power of this technique for complex mixtures. nih.gov Although specific UPLC methods for this compound are not extensively detailed in the provided search results, the technology is readily applicable. bldpharm.comambeed.com The faster analysis times offered by UPLC, often reducing run times to a few minutes, make it an attractive option for high-throughput analysis. sielc.comsielc.com

This interactive table outlines typical UPLC conditions that could be applied to this compound analysis.

| Parameter | Condition |

| Column | Sub-2 µm particle size column (e.g., C18) sielc.comsielc.com |

| Mobile Phase | Similar to HPLC, but optimized for higher pressures |

| Detection | UV-Vis, MS, MS/MS google.comnih.gov |

| Flow Rate | Optimized for the specific column and separation |

| Application | High-throughput analysis, reaction monitoring, impurity profiling google.com |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its decomposition profile and melting characteristics.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition pattern of a compound.

Research Findings:

The following interactive table summarizes the type of data obtained from a TGA experiment.

| Parameter | Information Provided |

| Onset of Decomposition | Temperature at which significant weight loss begins |

| Decomposition Steps | Number and temperature range of distinct weight loss events |

| Residue | Percentage of mass remaining at the end of the analysis |

| Thermal Stability | Overall assessment of the compound's stability at elevated temperatures |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transitions, and crystallization events.

Research Findings:

DSC analysis is a standard method for determining the melting point and purity of crystalline solids. For example, in the characterization of a crystalline form of a pharmaceutical compound, DSC was used to determine its melting point. google.com The sharpness of the melting endotherm in a DSC thermogram can be an indicator of the sample's purity. Impurities tend to broaden the melting range and lower the melting point. researchgate.net Studies on 4-Dimethylaminopyridine (DMAP) have utilized DSC to investigate its thermodynamic properties, including its melting temperature and enthalpy of fusion. researchgate.net DSC is also used to identify different polymorphic forms of a compound, as each polymorph will have a unique melting point and enthalpy of fusion. google.com The heating rate is a critical parameter in DSC analysis, with a typical rate being 10°C/min.

This interactive table outlines the key information derived from a DSC analysis.

| Parameter | Information Provided |

| Melting Point (Tm) | Temperature at which the solid-to-liquid phase transition occurs |

| Enthalpy of Fusion (ΔHf) | Heat absorbed during melting, related to crystallinity |

| Glass Transition (Tg) | Temperature at which an amorphous solid transitions to a rubbery state |

| Crystallization (Tc) | Temperature at which an amorphous material crystallizes upon heating |

| Purity | Inferred from the shape and width of the melting peak |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Detailed computational analyses are fundamental to understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) and ab initio calculations provide insights into the electronic behavior and structural stability of chemical compounds.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations allow researchers to observe and quantify the dynamic behavior of systems, providing a deeper understanding of their properties.

While specific studies on ionic liquids based on N,4-dimethylpyridin-2-amine are not prevalent in the reviewed literature, research on analogous compounds such as N,N-dimethylpyridin-4-amine (DMAP) provides significant insights. rsc.org Ionic liquids (ILs) are salts that are liquid at low temperatures, and their unique properties are heavily influenced by the structure and interaction of their constituent ions.

Molecular dynamics simulations have been employed to investigate the structural and transport properties of DMAP-based ionic liquids. rsc.org One of the key analyses in these simulations is the radial distribution function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle. For DMAP-based ILs, RDFs plotted between the center of mass of the cations and anions reveal important details about the cation-anion interactions. rsc.org For instance, in a study of DMAP-based ionic liquids with a fluoride (B91410) anion, a minimal distance of 2.35 Å was deduced from the first peak of the RDF profile, indicating the close proximity of the anion to the cation. rsc.org

These simulations also provide information on transport properties such as diffusion coefficients and conductivity, which are crucial for applications in areas like catalysis and electrochemistry. The structural features of the cation, such as its size and shape, can influence these properties, although in some cases, the cation-anion interaction patterns are found to be similar to other pyridinium-based ionic liquids. rsc.org

Binding energy calculations are essential for determining the stability of molecular complexes. These calculations can quantify the strength of the interaction between different components of a system, such as the cation and anion in an ionic liquid. For DMAP-based ionic liquids, the MP2 (Møller-Plesset perturbation theory of the second order) method has been utilized to evaluate the stability of the compound through binding energy calculations. rsc.org This level of theory provides a good balance between accuracy and computational cost for such systems.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target like a protein or enzyme.

While specific molecular docking studies on this compound were not found in the reviewed literature, studies on related dimethylpyridine derivatives offer valuable insights into their potential biological interactions. For example, molecular docking has been used to characterize the binding mode of dimethylpyridine derivatives to cyclooxygenase (COX) enzymes, which are important targets in the development of anti-inflammatory drugs. These studies help to understand the structure-activity relationships and to rationalize the observed biological activities.

In a typical molecular docking study, the ligand (the small molecule) is placed in the binding site of the receptor (the protein), and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Applications in Medicinal Chemistry and Biological Activity Studies

Evaluation of Biological Activities

Antimicrobial Properties

While specific studies detailing the antimicrobial properties of N,4-dimethylpyridin-2-amine are not extensively documented, the broader class of pyridine (B92270) derivatives has been a focus of antimicrobial research. mdpi.com For instance, various synthetic pathways have yielded pyridine-containing compounds with demonstrated activity against bacterial and fungal strains. mdpi.com One study highlighted that N2,N4-disubstituted quinazoline-2,4-diamines, which are structurally related, show potent antibacterial and antibiofilm activity against multidrug-resistant pathogens like Acinetobacter baumannii. nih.gov These compounds were found to be effective against both Gram-positive and Gram-negative organisms, suggesting the potential for developing aminopyridine-based structures as broad-spectrum antibacterial agents. nih.gov

Another related compound, 4-(N,N-dimethylamino)pyridine (DMAP), was used to synthesize gemini (B1671429) quaternary ammonium (B1175870) salts (QAS) which exhibited antimicrobial activity against yeasts (Candida albicans, Candida glabrata) and bacteria (Staphylococcus aureus, Escherichia coli). nih.gov This indicates that the dimethylaminopyridine scaffold can be incorporated into larger molecules to create effective antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of aminopyridine derivatives is an area of active investigation. A primary mechanism for inflammation involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). nih.govnih.gov High levels of NO produced by iNOS are implicated in numerous inflammatory diseases. nih.gov

Research has focused on the parent compound, 2-amino-4-methylpyridine (B118599) , which lacks the N-methyl group of this compound. This parent compound has been identified as a potent inhibitor of iNOS activity both in laboratory tests and in living organisms. nih.govsigmaaldrich.comchemicalbook.com Studies showed that 2-amino-4-methylpyridine inhibits iNOS derived from mouse cells with high potency. nih.gov This inhibitory action is competitive with respect to arginine, a molecule required for NO production. nih.gov The demonstrated anti-inflammatory potential of this close analog suggests a promising avenue for the investigation of this compound.

Furthermore, other complex derivatives containing a dimethylpyridine core have been evaluated for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Similarly, a different thiazole (B1198619) derivative, N-adamantyl-4-methylthiazol-2-amine, was found to suppress multiple inflammatory responses in microglial cells by reducing levels of TNF-α, IL-1β, nitric oxide, and reactive oxygen species. nih.gov

Antioxidant Activities

The antioxidant potential of compounds is their ability to neutralize harmful reactive oxygen species (ROS). While direct antioxidant studies on this compound are limited, research on related structures provides insight. A study on a series of Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide was conducted to evaluate their antioxidant properties. nih.gov The antioxidant capacity of these dimethylpyridine derivatives was assessed, indicating that this chemical scaffold can be a component of molecules with free radical-scavenging capabilities. nih.gov

In a separate study, the thiazole derivative N-adamantyl-4-methylthiazol-2-amine demonstrated antioxidative actions in cultured microglial cells by decreasing levels of hydrogen peroxide, ROS, and lipid peroxidation. nih.gov These effects were linked to the downregulation of NADPH oxidase (NOX), a key enzyme in ROS production. nih.gov

Mechanism of Biological Action

The biological effects of aminopyridine compounds stem from their interactions with specific molecular targets within the body. rsc.org Their structure allows them to bind to enzymes and cellular receptors, thereby modulating biochemical pathways. rsc.org

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

Aminopyridine derivatives are known to interact with a variety of enzymes. rsc.org For instance, the aminopyridine structure is a focus for designing inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. nih.gov Though the synthesized derivatives in one study showed weak inhibitory activity, the aminopyridine motif was identified as having potential for binding to the active sites of BACE1. nih.gov

More successfully, aminopyridine derivatives have been developed as potent and selective inhibitors of cyclin-dependent kinase 8 (CDK8), a transcriptional kinase considered a target in colon cancer. acs.org One such derivative showed strong inhibitory activity against CDK8 and suppressed pathways crucial for cancer cell growth. acs.org This highlights the capacity of the aminopyridine scaffold to be tailored for high-affinity interaction with specific enzyme targets.

Enzyme Inhibition in Metabolic Pathways

Enzyme inhibition is a principal mechanism through which many drugs exert their effects. teachmephysiology.com Aminopyridines have been explored as inhibitors for various enzymes involved in critical metabolic and signaling pathways. rsc.org

A key example is the inhibition of inducible nitric oxide synthase (iNOS) by 2-amino-4-methylpyridine , the parent compound of this compound. nih.govnih.gov This compound acts as a competitive inhibitor of iNOS, directly competing with L-arginine at the enzyme's active site to reduce the production of nitric oxide. nih.govnih.gov This specific enzyme inhibition is the basis for its anti-inflammatory effects. nih.gov

The table below summarizes the in vitro inhibitory potency of 2-amino-4-methylpyridine and a related analog against different NOS isozymes.

| Compound | Target Enzyme | IC₅₀ (nM) |

| 2-amino-4-methylpyridine | Mouse NOS II (iNOS) | 6 |

| 2-amino-4-methylpyridine | Human recombinant NOS II (iNOS) | 40 |

| 2-amino-4-methylpyridine | Human recombinant NOS I (nNOS) | 100 |

| 2-amino-4-methylpyridine | Human recombinant NOS III (eNOS) | 100 |

| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | iNOS | 28 |

| Data sourced from multiple studies. nih.govnih.gov |

Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key to the inflammatory process as they convert arachidonic acid into prostaglandins. nih.gov There are two main isoforms: COX-1, which is involved in baseline physiological functions, and COX-2, which is primarily induced during pathological inflammatory processes. nih.gov Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce side effects associated with non-selective NSAIDs. nih.gov

While this compound itself has not been specifically evaluated as a COX inhibitor, a study on Schiff base derivatives of a 4,6-dimethyl-2-sulfanylpyridine core structure investigated their inhibitory activity against COX-1 and COX-2. nih.gov The results showed that some of these compounds exhibited significant and selective inhibition of COX-1, while others had a moderate effect on COX-2. nih.gov For example, compounds designated PS18 and PS33 were more potent inhibitors of COX-1 compared to the reference drugs meloxicam (B1676189) and piroxicam. nih.gov

The findings indicate that the dimethylpyridine nucleus can serve as a scaffold for developing selective COX inhibitors. nih.gov The table below presents the COX inhibition data for selected dimethylpyridine derivatives from the study.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2/COX-1 Selectivity Ratio |

| PS18 | 57.3 | >100 | <0.57 |

| PS33 | 51.8 | >100 | <0.52 |

| PS42 | 60.3 | >100 | <0.60 |

| PS43 | >100 | 97.4 | >0.97 |

| Piroxicam (Control) | 73.5 | 70.9 | 0.96 |

| Meloxicam (Control) | 89.2 | 60.1 | 0.67 |

| Data from a study on dimethylpyridine derivatives. nih.gov |

Lanosterol (B1674476) 14α-demethylase Inhibition

Lanosterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme essential for the biosynthesis of sterols in eukaryotes, including ergosterol (B1671047) in fungi and cholesterol in mammals. wikipedia.orgnih.gov It catalyzes the removal of the 14α-methyl group from lanosterol, a vital step in producing sterols required for cellular membrane structure and function. wikipedia.orguniprot.org Due to this essential role, CYP51 is a primary target for azole-based antifungal drugs, which inhibit the enzyme and disrupt fungal cell viability. nih.govnih.gov

Despite the importance of CYP51 as a drug target, a review of the available scientific literature from the conducted searches does not provide specific information or studies on the inhibitory activity of this compound against lanosterol 14α-demethylase.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity, guiding the design of more potent and selective drugs. For pyridine derivatives, SAR studies have shown that the nature and position of substituents on the pyridine ring are critical for their antiproliferative effects. nih.gov The presence of amino (-NH2) and methoxy (B1213986) (-OMe) groups, for instance, has been found to enhance the antiproliferative activity of pyridine compounds against various cancer cell lines. nih.gov

In the context of compounds related to this compound, SAR studies have been performed on platinum complexes incorporating various dimethylpyridine ligands. A study investigating three different dinuclear platinum(II) complexes with 2,4-dimethylpyridine, 3,4-dimethylpyridine (B51791), and 3,5-dimethylpyridine (B147111) ligands revealed that the positioning of the methyl groups significantly influences cytotoxicity. tandfonline.com The complex containing the 3,4-dimethylpyridine ligand (Pt15) exhibited the highest cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, indicating that the substitution pattern on the pyridine ring is a key determinant of the complex's anticancer activity. tandfonline.com

Pharmaceutical Applications and Drug Design

The inherent chemical properties of the aminopyridine scaffold make it a valuable building block in drug design and pharmaceutical development.

Dimethylpyridine amines are recognized as important intermediates in the synthesis of pharmaceuticals. The related isomer, 4,6-dimethylpyridin-2-amine, serves as a key building block in the creation of quinoline (B57606) and quinoxaline (B1680401) derivatives that have demonstrated potent anticancer properties. nbinno.com This highlights the utility of the dimethylaminopyridine scaffold in generating complex heterocyclic compounds for drug discovery programs. nbinno.com However, based on the conducted research, specific examples of Active Pharmaceutical Ingredients (APIs) synthesized directly from this compound are not detailed in the available literature.

Platinum-based drugs, such as cisplatin, are mainstays in cancer chemotherapy. tandfonline.com Research has focused on developing new platinum complexes to improve efficacy and reduce side effects. Studies on new dinuclear platinum(II) complexes incorporating dimethylpyridine ligands, such as 2,4-dimethylpyridine, have shown promising results. tandfonline.comnih.gov

These novel dimethylpyridine-platinum complexes were evaluated for their cytotoxic effects on human breast cancer cell lines (MCF-7 and MDA-MB-231) and compared with cisplatin. The results demonstrated that the dimethylpyridine-platinum complexes (referred to as Pt14, Pt15, and Pt16) exhibit substantially greater cytotoxicity against both breast cancer cell lines than the clinically used cisplatin. tandfonline.comnih.gov Furthermore, these complexes were found to be less toxic to normal human skin fibroblast cells compared to cisplatin, suggesting a potentially improved therapeutic window. tandfonline.comnih.gov The mechanism of action for this antiproliferative activity was determined to be the induction of apoptosis through both mitochondrial (intrinsic) and external (extrinsic) pathways. tandfonline.comnih.gov

Interactive Table: Cytotoxicity of Dimethylpyridine-Platinum Complexes

| Compound | Ligand | Target Cell Line | Cytotoxicity vs. Cisplatin | Reference |

| Pt14 | 2,4-Dimethylpyridine | MCF-7, MDA-MB-231 | More Potent | nih.gov, tandfonline.com |

| Pt15 | 3,4-Dimethylpyridine | MCF-7, MDA-MB-231 | More Potent (Highest Activity) | tandfonline.com |

| Pt16 | 3,5-Dimethylpyridine | MCF-7, MDA-MB-231 | More Potent | nih.gov, tandfonline.com |

Bioconversion and Biocatalysis with this compound

Bioconversion and biocatalysis utilize biological systems, such as enzymes or whole microorganisms, to perform chemical transformations. These methods are increasingly important in green chemistry and pharmaceutical manufacturing for their high selectivity and mild reaction conditions.

A review of the scientific literature from the conducted searches yielded no information regarding the application of this compound in bioconversion or biocatalysis processes.

Q & A

Basic: What are the common synthetic routes for N,4-dimethylpyridin-2-amine, and what reaction conditions are critical for optimizing yield?

Answer:

this compound is typically synthesized via multi-step reactions involving catalytic cross-coupling or nucleophilic substitution. Key steps include:

- Methylation of pyridine derivatives : Use of methyl halides or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃) in solvents like DMF or THF .

- Catalytic amination : Palladium-catalyzed Buchwald-Hartwig amination for introducing the amine group, requiring ligands like Xantphos and temperatures of 80–100°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Critical factors : Catalyst loading (1–5 mol%), inert atmosphere (N₂/Ar), and strict moisture control to prevent side reactions .

Advanced: How can researchers resolve contradictory NMR data when characterizing substitution patterns in this compound derivatives?

Answer:

Contradictions in NMR data (e.g., unexpected splitting or integration ratios) may arise from dynamic effects or impurities. Methodological approaches include:

- Variable-temperature NMR : To identify conformational exchange broadening in the ¹H or ¹³C spectra .

- 2D NMR (COSY, HSQC, HMBC) : Confirm connectivity and assign peaks unambiguously .

- X-ray crystallography : Use SHELX for structural refinement to resolve ambiguities (e.g., distinguishing N-methyl vs. C-methyl groups) .

- Cross-validation : Compare with computational NMR predictions (DFT-based tools like Gaussian) .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H NMR (δ 2.3–2.5 ppm for N–CH₃ and C–CH₃), ¹³C NMR for quaternary carbon identification .

- Mass spectrometry (ESI/HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₇H₁₁N₂: 123.0922) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .

- IR spectroscopy : Identify N–H stretches (~3400 cm⁻¹) and aromatic C=C vibrations .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound analogs?

Answer:

- Core modifications : Synthesize derivatives with varied substituents (e.g., halogens, electron-withdrawing groups) at the 4-position .

- Bioactivity assays : Test against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cytotoxicity in cancer lines) .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes to biological targets (e.g., dopamine receptors) .

- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Drug discovery : As a building block for kinase inhibitors or GPCR ligands due to its pyridine scaffold .

- Enzyme inhibition : Modulating acetylcholinesterase or monoamine oxidases via π-π stacking with active-site residues .

- Probe development : Radiolabeling (e.g., ¹¹C-methylation) for PET imaging studies .

Advanced: How can researchers address low yields in the catalytic amination step during synthesis?

Answer:

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (BINAP vs. DavePhos) .

- Solvent effects : Test polar aprotic solvents (DMSO vs. DMF) to stabilize intermediates .

- Additives : Use Cs₂CO₃ as a base or phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Moisture sensitivity : Store under inert gas (Ar) with molecular sieves to prevent hydrolysis of the amine group .

- Light protection : Amber vials to avoid photodegradation of the aromatic system .

- Temperature : Long-term storage at –20°C; avoid repeated freeze-thaw cycles .

Advanced: How can crystallographic disorder in this compound derivatives be resolved using SHELX?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.